Cas no 415969-99-2 (N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine)

N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine is a synthetic organic compound featuring an indazole core substituted with an amine-linked 2-ethoxyphenylmethyl group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery, given the indazole moiety's prevalence in bioactive molecules. The ethoxy and amine functional groups enhance solubility and reactivity, facilitating further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting kinase or receptor-based pathways. The compound's purity and stability under standard conditions ensure reliability in research applications. Analytical characterization (e.g., NMR, HPLC) confirms its structural integrity, supporting its use in high-precision synthetic workflows.
N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine structure
415969-99-2 structure
Product name:N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine
CAS No:415969-99-2
MF:C16H17N3O
MW:267.325683355331
CID:5730667
PubChem ID:3739619

N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS009066576
    • Oprea1_589679
    • EN300-101388
    • N-[(2-ethoxyphenyl)methyl]-1H-indazol-6-amine
    • C16H17N3O
    • Z1889997487
    • 415969-99-2
    • N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
    • 1H-Indazol-6-amine, N-[(2-ethoxyphenyl)methyl]-
    • N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine
    • Inchi: 1S/C16H17N3O/c1-2-20-16-6-4-3-5-13(16)10-17-14-8-7-12-11-18-19-15(12)9-14/h3-9,11,17H,2,10H2,1H3,(H,18,19)
    • InChI Key: HCUVTCFPHBACPU-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1CNC1C=CC2C=NNC=2C=1

Computed Properties

  • Exact Mass: 267.137162174g/mol
  • Monoisotopic Mass: 267.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 472.0±25.0 °C at 760 mmHg
  • pka: 15.23±0.40(Predicted)
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine Security Information

N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-101388-0.05g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
0.05g
$168.0 2023-10-28
Enamine
EN300-101388-10.0g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
10g
$3131.0 2023-05-26
Enamine
EN300-101388-1.0g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
1g
$728.0 2023-05-26
1PlusChem
1P019YX3-2.5g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
2.5g
$1827.00 2023-12-17
1PlusChem
1P019YX3-10g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
10g
$3932.00 2023-12-17
TRC
E927943-50mg
N-[(2-Ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2
50mg
$ 160.00 2022-06-05
Enamine
EN300-101388-2.5g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
2.5g
$1428.0 2023-10-28
Enamine
EN300-101388-0.5g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
0.5g
$569.0 2023-10-28
Enamine
EN300-101388-0.25g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
0.25g
$361.0 2023-10-28
Enamine
EN300-101388-5.0g
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
415969-99-2 95%
5g
$2110.0 2023-05-26

Additional information on N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine

Comprehensive Overview of N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine (CAS No. 415969-99-2): Properties, Applications, and Research Insights

N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine (CAS No. 415969-99-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the indazole derivative family, which is known for its diverse biological activities. Researchers and industry professionals are increasingly interested in its synthesis, mechanism of action, and potential therapeutic benefits, making it a hot topic in modern drug discovery.

The molecular structure of N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine combines an indazole core with an ethoxyphenyl substituent, which contributes to its distinct chemical properties. This combination enhances its solubility and bioavailability, critical factors in drug development. Recent studies have explored its interactions with various biological targets, particularly in the context of kinase inhibition and receptor modulation, which are key areas in oncology and neurology research. The compound's CAS No. 415969-99-2 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.

One of the most discussed aspects of N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine is its potential role in addressing drug-resistant diseases. With the rise of antibiotic resistance and the need for novel cancer therapies, researchers are investigating how this compound could be optimized for clinical use. Its structure-activity relationship (SAR) has been a focal point in medicinal chemistry, with efforts to modify its side chains for improved efficacy and reduced side effects. These advancements align with current trends in personalized medicine and targeted drug delivery, topics that dominate healthcare discussions today.

In addition to its pharmaceutical applications, CAS No. 415969-99-2 has also been studied for its potential in material science. Its aromatic and heterocyclic components make it a candidate for developing advanced polymers or coatings with specific optical or electronic properties. This interdisciplinary appeal has led to collaborations between chemists, biologists, and engineers, further expanding its research footprint. Users searching for indazole derivatives or ethoxyphenyl compounds often encounter this molecule as a case study in innovation.

From a synthetic chemistry perspective, the preparation of N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine involves multi-step organic reactions, including amination and etherification processes. Optimizing these methods for higher yields and greener protocols is a priority, reflecting the broader shift toward sustainable chemistry. Environmental concerns and regulatory pressures have made green synthesis a trending topic, and this compound's production pathways are no exception. Researchers are exploring catalysts and solvent-free conditions to minimize waste, a subject frequently queried in academic and industrial forums.

Looking ahead, the future of N-(2-Ethoxyphenyl)methyl-2H-indazol-6-amine (CAS No. 415969-99-2) appears promising. Its versatility and adaptability to various research needs position it as a valuable tool in both drug development and material engineering. As scientific communities continue to uncover its full potential, this compound is likely to remain a subject of intense study and discussion. For those interested in cutting-edge chemistry or next-generation therapeutics, tracking advancements related to this molecule is essential.

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